molecular formula C6H14Cl2N2 B2531013 Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride CAS No. 2445790-49-6

Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride

Cat. No. B2531013
CAS RN: 2445790-49-6
M. Wt: 185.09
InChI Key: JUTRWAASUQCTLU-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is a chemical compound that belongs to the family of bicyclic structures, which are of significant interest in the development of bio-active compounds due to their saturated nature and potential to explore new chemical spaces. These compounds are characterized by their unique molecular frameworks that can be functionalized to create diverse and complex molecular architectures .

Synthesis Analysis

The synthesis of bicyclic structures like bicyclo[2.1.1]hexane derivatives often involves photochemical methods. A modular approach to synthesize 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed, which utilizes [2 + 2] cycloaddition reactions facilitated by photochemistry. This method provides an efficient pathway to access new building blocks that can be further derivatized, thus contributing to the expansion of sp3-rich chemical space . Additionally, visible light-driven intramolecular crossed [2 + 2] photocycloadditions have been reported as a method to synthesize bicyclo[2.2.1]hexanes, which are closely related to the target compound and highlight the potential for photochemical synthesis in creating these structures .

Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexane derivatives is characterized by a high degree of strain due to the rigid bicyclic framework. This strain can influence the reactivity and stability of the compound, as seen in related structures such as 1-aza-bicyclo[2.2.0]hexane, which exhibits high reactivity and thermal instability due to the strain and consequent weakening of certain bonds within the bicyclic amine structure .

Chemical Reactions Analysis

Bicyclic compounds like bicyclo[2.1.1]hexane derivatives can undergo various chemical reactions due to their strained and reactive nature. For example, the chlorination of bicyclo[2,2,1]heptane, a related structure, has been studied, resulting in the formation of mono- and dichloro products. Such reactivity can be indicative of the potential reactions that bicyclo[2.1.1]hexane derivatives might undergo, including functional group transformations and ring-opening reactions . Furthermore, the reactivity of the cyano group in 1,4-dicyanobicyclo[2.2.0]hexane, another related compound, has been explored, demonstrating the influence of substituents on the stabilization energy and reactivity of the bicyclic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.1.1]hexane derivatives are influenced by their molecular structure. The strain within the bicyclic framework can affect properties such as boiling points, solubility, and stability. For instance, the monochloride derivative of bicyclo[2,2,1]heptane exhibits specific physical properties and an infrared absorption spectrum that are indicative of its structural characteristics . The radical stabilization energy associated with substituents on the bicyclic framework, as seen in the case of the cyano group in 1,4-dicyanobicyclo[2.2.0]hexane, also plays a role in determining the chemical properties of these compounds .

Scientific Research Applications

Chemical Reactivity and Transformations

Bicyclo[2.1.1]hexane-1,4-diamine; dihydrochloride and related bicyclic structures demonstrate unique chemical behaviors due to their strained ring systems, which influence their reactivity and potential for transformations. For instance, 1-Aza-bicyclo[2.2.0]hexane undergoes nucleophilic ring-opening and fragmentation reactions under various conditions, showcasing the potential for creating a range of derivatives (Grob & Krasnobajew, 1964). Similarly, bicyclo[3.1.0]hexan-1-ol and related compounds have been synthesized through intramolecular Kulinkovich cyclopropanation reactions, highlighting their utility in organic synthesis and the possibility of exploring further chemical modifications (Se Ho Kim, M. Sung, & J. Cha, 2003).

Synthetic Applications and Material Science

Bicyclo[2.1.1]hexanes serve as versatile intermediates in the synthesis of complex molecular structures, which are valuable in medicinal chemistry and material science. A visible light-driven approach has been developed for the synthesis of bicyclo[2.2.1]hexanes, which are becoming increasingly popular as bridged scaffolds in medicinal chemistry, due to their ability to provide access to unexplored chemical space (Rigotti & Bach, 2022). These compounds can undergo further functionalization, offering pathways to decorate their aliphatic core structure for diverse applications.

Conformational Studies and Biological Implications

The conformationally restricted nature of bicyclo[2.1.1]hexane derivatives makes them intriguing subjects for studying their impact on biological systems. For example, the incorporation of bicyclo[3.1.0]hexane cores into small molecules has been explored for their potential biological activities. These core structures have been used as conformationally locked analogues of nucleoside building blocks and have shown promise in the design of bioactive compounds (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011). Such studies are essential for understanding how conformational rigidity can influence biological activity and receptor binding.

Safety and Hazards

Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride has several safety precautions associated with it. The compound has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride and similar compounds are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.

properties

IUPAC Name

bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTRWAASUQCTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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